2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide
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Overview
Description
2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide: is an organic compound with a complex structure that includes a pyridine ring, a sulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfanyl group, and the final coupling with the propanamide moiety. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and can be employed to couple the pyridine ring with the phenyl group.
Amide formation: The final step often involves the formation of the amide bond under mild conditions using reagents like carbodiimides or coupling agents.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 2,2-Dimethyl-N-(6-methyl-2-pyridinyl)propanamide .
- N-(4,6-Dimethylpyrimidin-2-yl)-N-phenylacetamide .
- 6,6’-Dimethyl-2,2’-bipyridyl .
Comparison: 2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
112954-83-3 |
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Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-(6-methylpyridin-2-yl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-5-7-15(18-12)21-14-10-8-13(9-11-14)19-16(20)17(2,3)4/h5-11H,1-4H3,(H,19,20) |
InChI Key |
IOVWCYIYYWXBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)SC2=CC=C(C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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